molecular formula C7H12O3 B8143324 Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate CAS No. 70423-43-7

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate

Cat. No.: B8143324
CAS No.: 70423-43-7
M. Wt: 144.17 g/mol
InChI Key: GJPOQWCBISWQSP-GQCTYLIASA-N
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Description

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate is an organic compound classified as an ester. Esters are commonly found in natural products and are known for their pleasant fragrances. This particular compound is characterized by its unique structure, which includes a hydroxy group and a double bond in the trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate can be synthesized through various methods. One common approach involves the esterification of 4-hydroxy-3-methylbut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-oxo-3-methylbut-2-enoate.

    Reduction: Ethyl 4-hydroxy-3-methylbutanoate.

    Substitution: Ethyl (2E)-4-amino-3-methylbut-2-enoate or ethyl (2E)-4-thio-3-methylbut-2-enoate.

Scientific Research Applications

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxybutanoate
  • Ethyl 3-methylbutanoate
  • Ethyl 4-oxo-3-methylbutanoate

Uniqueness

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate is unique due to its combination of a hydroxy group and a double bond in the trans configuration. This structural feature imparts distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

IUPAC Name

ethyl (E)-4-hydroxy-3-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-10-7(9)4-6(2)5-8/h4,8H,3,5H2,1-2H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPOQWCBISWQSP-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70423-43-7
Record name NSC246196
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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